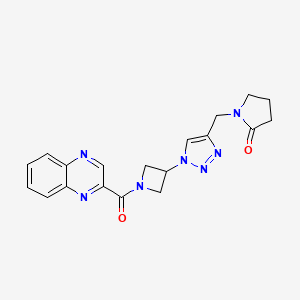

1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Description

Properties

IUPAC Name |

1-[[1-[1-(quinoxaline-2-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O2/c27-18-6-3-7-24(18)9-13-10-26(23-22-13)14-11-25(12-14)19(28)17-8-20-15-4-1-2-5-16(15)21-17/h1-2,4-5,8,10,14H,3,6-7,9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCVRAWEKPCEEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((1-(1-(quinoxaline-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that incorporates diverse structural motifs known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.

Structural Overview

This compound features:

- Quinoxaline moiety : Known for its antimicrobial and anticancer properties.

- Azetidine ring : Often associated with enhanced bioactivity in medicinal chemistry.

- Triazole linkage : Recognized for its role in various biological activities including antifungal and anticancer effects.

- Pyrrolidinone structure : Contributes to the overall stability and reactivity of the compound.

Antimicrobial Activity

Quinoxaline derivatives have been extensively studied for their antimicrobial properties. For instance, compounds with quinoxaline structures have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a recent study, quinoxaline derivatives were synthesized and tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Quinoxaline Derivative A | S. aureus | 32 µg/mL |

| Quinoxaline Derivative B | E. coli | 16 µg/mL |

Anticancer Activity

Research indicates that quinoxaline derivatives exhibit notable cytotoxic effects on various cancer cell lines. For example, a study involving the A375 melanoma cell line revealed that specific triazoloquinoxaline derivatives could reduce cell viability significantly at concentrations as low as 10 µM . The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antiviral Activity

Quinoxaline compounds have also been examined for their antiviral properties. A systematic review highlighted that certain quinoxaline derivatives demonstrated activity against Herpes simplex virus (HSV) with reductions in plaque formation observed in vitro . The presence of a thiourea moiety in some derivatives was linked to enhanced antiviral efficacy.

The biological activities of quinoxaline-based compounds are often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Many quinoxaline derivatives act as inhibitors of specific kinases involved in cancer progression .

- DNA Binding : Certain compounds exhibit DNA intercalation properties, which can disrupt replication processes in cancer cells .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Study 1: Anticancer Efficacy

In a study published in 2023, a series of novel triazoloquinoxalines were synthesized and evaluated for their anticancer activity against the A375 melanoma cell line. The lead compound reduced cell viability by up to 94% at a concentration of 10 µM, indicating strong potential for further development .

Study 2: Antibacterial Screening

A comprehensive screening of various quinoxaline derivatives showed that specific modifications to the azetidine ring significantly improved antibacterial potency against Klebsiella pneumoniae and Proteus vulgaris. The most effective derivative had an MIC of 8 µg/mL against both strains .

Chemical Reactions Analysis

Reactivity of the Quinoxaline-2-Carbonyl Group

The quinoxaline moiety is electron-deficient, enabling electrophilic and nucleophilic substitutions. Key reactions include:

Nucleophilic Acyl Substitution

-

The carbonyl group undergoes nucleophilic attack by amines or alcohols. For example, reaction with hydrazines forms hydrazides (e.g., 1-(quinoxaline-2-carbonyl)azetidine-3-carbohydrazide ) under mild acidic conditions .

-

Example Reaction :

Cross-Coupling Reactions

-

Palladium-catalyzed Suzuki coupling at the quinoxaline’s C-3 position has been reported for introducing aryl/heteroaryl groups (e.g., using arylboronic acids) .

Azetidine Ring Modifications

The strained four-membered azetidine ring participates in ring-opening and functionalization:

Ring-Opening Reactions

-

Acidic hydrolysis cleaves the azetidine ring, yielding γ-amino ketones. For instance, treatment with HCl (6 M) at 80°C produces 3-(quinoxaline-2-carbonylamino)propanal .

-

Reaction Pathway :

N-Alkylation/Acylation

-

The azetidine nitrogen reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides to form substituted derivatives (e.g., N-methyl-azetidine ) .

1,2,3-Triazole Reactivity

The triazole ring participates in metal coordination and cycloadditions:

Click Chemistry

-

The 1,2,3-triazole undergoes Huisgen cycloaddition with terminal alkynes in the presence of Cu(I) catalysts to form bis-triazole derivatives .

-

Example :

Nucleophilic Substitution

-

Electrophilic substitution at the triazole’s N-1 position occurs with iodomethane or benzyl bromide under basic conditions .

Pyrrolidin-2-one Functionalization

The lactam ring in pyrrolidin-2-one undergoes hydrolysis and alkylation:

Hydrolysis

-

Acidic or basic hydrolysis opens the lactam to form 4-aminopentanoic acid derivatives :

N-Alkylation

-

Reaction with alkyl halides (e.g., ethyl bromide) in the presence of NaH yields N-alkylpyrrolidinones :

Cross-Functional Reactivity

Interactions between different moieties enable unique transformations:

Tandem Cyclization

-

Under microwave irradiation, the triazole and quinoxaline groups undergo tandem cyclization to form triazoloquinoxaline-fused derivatives :

Metal Complexation

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound’s core structure is shared with several analogues, differing primarily in substituents on the azetidine or triazole-pyrrolidinone backbone. Key examples include:

Key Observations:

- Quinoxaline vs.

- Sulfonyl vs. Carbonyl: The trifluoropropyl sulfonyl group in enhances stability but may reduce target affinity compared to the quinoxaline-carbonyl’s planar aromaticity.

- Triazole Role : All analogues retain the triazole linker, critical for synthetic accessibility and molecular interactions .

Structural Analysis Techniques

- Crystallography: SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement .

- Spectroscopy: IR and NMR data for related compounds (e.g., 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one ) provide benchmarks for characterizing the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.